molecular formula C13H14N2O3S B3080101 Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate CAS No. 1082129-47-2

Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate

Cat. No.: B3080101
CAS No.: 1082129-47-2
M. Wt: 278.33 g/mol
InChI Key: KBWKYYYTCUMITK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate is an organic compound that features a thiazole ring, an aromatic phenoxy group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Phenol Derivative: The thiazole derivative is then coupled with a phenol derivative through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate can be compared with similar compounds such as:

    Ethyl 2-aminothiazole-4-acetate: This compound lacks the phenoxy group, which may result in different biological activity and chemical reactivity.

    2-Amino-4-thiazoleacetic acid: This compound has a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.

The presence of the phenoxy group in this compound makes it unique, potentially enhancing its biological activity and making it a valuable compound for various applications.

Biological Activity

Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields, including cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial contexts. The presence of the phenoxy group enhances its solubility and reactivity, making it a valuable building block for further chemical modifications.

Target Enzyme: Cyclin-Dependent Kinase 5 (CDK5)

This compound has been shown to inhibit cyclin-dependent kinase 5 (CDK5), a crucial regulator of the cell cycle. The binding of this compound to the active site of CDK5 prevents the phosphorylation of substrates necessary for cell cycle progression, leading to:

  • Cell Cycle Arrest : Inhibition of CDK5 disrupts normal cell cycle progression.
  • Induction of Apoptosis : The resulting cellular stress can trigger programmed cell death pathways.

Anticancer Activity

Research indicates that derivatives of 2-aminothiazole compounds exhibit potent anticancer properties. For instance, studies have shown that this compound can induce cytotoxicity in various cancer cell lines.

Cell Line IC50 (µM) Effect
HepG2 (liver cancer)0.06Significant growth inhibition
MDA-MB-231 (breast cancer)0.11Moderate growth inhibition
SK-MEL-30 (melanoma)0.09High cytotoxicity

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound's structural features also confer antimicrobial properties. Studies have reported that similar thiazole derivatives show efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its moderate molecular weight and lipophilicity. This profile is crucial for ensuring adequate therapeutic concentrations in vivo.

Case Studies and Research Findings

  • In vitro Studies : A study demonstrated that treatment with this compound resulted in significant apoptosis in HepG2 cells, with an increase in cleaved caspase levels observed.
  • In vivo Models : Animal studies have shown that administration of this compound leads to reduced tumor size in xenograft models, indicating its potential as an effective therapeutic agent.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenoxy group can enhance biological activity, suggesting avenues for optimization in drug design.

Properties

IUPAC Name

ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-17-12(16)7-18-11-6-4-3-5-9(11)10-8-19-13(14)15-10/h3-6,8H,2,7H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWKYYYTCUMITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate
Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate

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